

## An In-depth Technical Guide to 2-Chloro-6fluorobenzotrichloride

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Compound of Interest

Compound Name: 2-Chloro-6-fluorobenzotrichloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthetic context of **2-Chloro-6-fluorobenzotrichloride**. While direct experimental and biological data for this specific compound are limited in publicly available literature, this document consolidates the existing information and explores the relevance of its structural motifs in medicinal chemistry.

### **Molecular Structure and Properties**

**2-Chloro-6-fluorobenzotrichloride**, also known by its IUPAC name 1-Chloro-3-fluoro-2-(trichloromethyl)benzene, is a halogenated aromatic compound. Its key structural and physical data are summarized below.



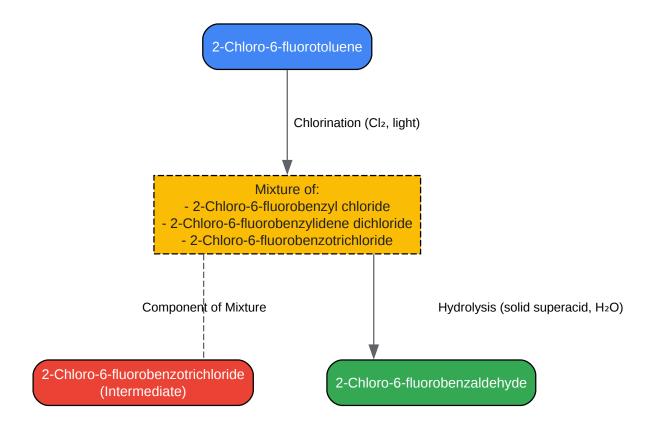
Property	Value	Reference
Molecular Formula	C7H3Cl4F	[1][2]
Molecular Weight	247.9091 g/mol	[1]
CAS Number	84473-83-6	[1][3]
Appearance	Solid	[1]
Synonyms	alpha,alpha,alpha,2- Tetrachloro-6-fluorotoluene, 1- Chloro-3-fluoro-2- (trichloromethyl)benzene	[1]

### **Synthesis Pathway**

**2-Chloro-6-fluorobenzotrichloride** is a known intermediate in the synthesis of 2-chloro-6-fluorobenzaldehyde, starting from 2-chloro-6-fluorotoluene[4][5][6]. The synthetic process involves a multi-step chlorination reaction.

A patented method describes the photochlorination of 2-chloro-6-fluorotoluene, which generates a mixture of chlorinated intermediates, including mono-, di-, and trichlorinated products at the methyl group[4][5][6]. **2-Chloro-6-fluorobenzotrichloride** is the trichlorinated species in this mixture. The subsequent steps of the patented process focus on converting this mixture into 2-chloro-6-fluorobenzaldehyde and do not detail the isolation of pure **2-Chloro-6-fluorobenzotrichloride**.





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Synthetic pathway from 2-chloro-6-fluorotoluene.

### **Experimental Protocols**

Detailed experimental protocols for the specific synthesis and isolation of pure **2-Chloro-6-fluorobenzotrichloride** are not readily available in the cited literature. The primary sources describe its formation as part of a mixture that is directly used in a subsequent reaction to produce 2-chloro-6-fluorobenzaldehyde[4][5][6].

General Procedure from Patent (for Aldehyde Synthesis): A general procedure involves charging a reaction vessel with 2-chloro-6-fluorotoluene and initiating a chlorination reaction under illumination at elevated temperatures (100-200 °C)[4]. The reaction progress is monitored by gas chromatography. Once the desired mixture of chlorinated products is obtained, the reaction mixture is then subjected to hydrolysis using a solid superacid and water to yield 2-chloro-6-fluorobenzaldehyde[4][5].

### **Spectroscopic Data**



No specific experimental spectroscopic data (NMR, IR, MS) for **2-Chloro-6-fluorobenzotrichloride** were found in the searched literature. For researchers requiring this data, it would need to be generated experimentally upon synthesis and purification of the compound.

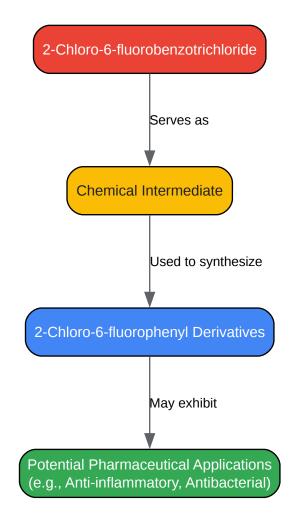
## **Applications in Drug Development**

Direct biological activity or involvement in specific signaling pathways for **2-Chloro-6-fluorobenzotrichloride** has not been reported. Its primary role is that of a chemical intermediate. However, the "2-chloro-6-fluorophenyl" structural motif is present in molecules with demonstrated biological activity, suggesting the potential utility of its derivatives in drug discovery.

For instance, a potent and selective microsomal prostaglandin E<sub>2</sub> synthase-1 (mPGES-1) inhibitor, developed for inflammatory conditions like rheumatoid arthritis, incorporates this moiety[7]. The downstream product, 2-chloro-6-fluorobenzaldehyde, is a precursor for the antiseptics dicloxacillin and flucloxacillin, as well as various pesticides[8]. The use of chlorinated compounds is a widespread strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates[9][10].

Due to the absence of specific biological data for **2-Chloro-6-fluorobenzotrichloride**, a signaling pathway diagram cannot be provided. Researchers interested in this compound would likely use it as a building block for the synthesis of more complex molecules to be tested in biological assays.





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Role of the compound as a synthetic intermediate.

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